molecular formula C14H9Cl2N B3012262 2-(2,4-dichlorophenyl)-1H-indole CAS No. 76869-15-3

2-(2,4-dichlorophenyl)-1H-indole

Cat. No. B3012262
CAS RN: 76869-15-3
M. Wt: 262.13
InChI Key: ZFEKXOOYILRYEW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, often begins with precursors like 2,3-dihaloanilines. These starting materials can be transformed into 4-halo-1H-indoles through a series of reactions including Smiles rearrangement and subsequent functionalization steps to achieve regioselective substitution patterns . The synthesis of 2,3-disubstituted indoles from alkynylanilines and 2-chlorophenols using a palladium catalyst has also been reported, which could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction studies. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was determined using these methods, which could be analogous to the structural analysis of this compound .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including functionalization at different positions on the indole ring. The synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols involves a Smiles rearrangement followed by Sonogashira coupling and cyclization, which could be relevant for the functionalization of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by substituents on the indole ring. For example, the introduction of chloro groups can affect the molecule's electronic properties, as seen in the analysis of frontier molecular orbitals (HOMO and LUMO) in related compounds . Additionally, Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and molecular packing in the crystal, which are important for understanding the stability and reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, including 2-(2,4-dichlorophenyl)-1H-indole, have garnered significant interest due to their diverse applications in various fields. They have been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, UV-Visible, and X-ray diffraction (XRD) studies. These methods evaluate bond angles, lengths, and the molecular structure, providing insights into their potential applications in nonlinear optical (NLO) technologies and other hi-tech applications (Tariq et al., 2020).

Medicinal Chemistry and Therapeutic Agents

Indole analogs, including this compound, play a crucial role in medicinal chemistry. They are integral to various therapeutic agents with antioxidant, anti-HIV, and anti-cancer activities. These compounds are also found in synthetic and natural products, pharmaceuticals, and agrochemicals, indicating their broad applicability in healthcare and agriculture (Al-Ostoot et al., 2019).

Anti-inflammatory Applications

Certain indole derivatives have shown potential as anti-inflammatory agents. This is particularly relevant in the context of synthesizing new molecules that can be evaluated for their effectiveness in reducing inflammation, thus contributing to the development of novel therapeutic strategies (Rehman et al., 2022).

Molecular Docking and Drug Design

Indole derivatives are used in molecular docking studies for drug design, particularly targeting anti-inflammatory properties. These compounds' structures are optimized using computational methods like density functional theory, providing insights into their interaction with biological targets and their potential efficacy as drugs (Al-Ostoot et al., 2020).

Photophysics and Photochemistry

The indole chromophore, a component of these compounds, is significant in studying photophysics and photochemistry. It's found in biologically relevant molecules like tryptophan and serotonin. Understanding its behavior under UV irradiation has implications for various scientific fields, including materials science and biological research (Giussani et al., 2011).

Organic Semiconductors

Some indole derivatives are used in the creation of organic semiconductors. Their molecular structure and functionalization make them suitable for use in electronic devices, particularly in organic field-effect transistors. Their synthesis and processing are crucial for developing high-performance electronic materials (Cho et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKXOOYILRYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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